
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C17H16ClFN2O and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0935190 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The compound this compound is synthesized through nucleophilic substitution reactions involving piperazine derivatives and various benzoyl chlorides. Characterization methods such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) are employed to confirm the structure of the synthesized compounds.
Anticancer Properties
This compound exhibits significant cytotoxicity against various cancer cell lines. Research has demonstrated that this compound can inhibit cell growth in several types of cancer, including:
- Liver Cancer : Cell lines such as HUH7, HEPG2, and HEP3B show notable sensitivity to this compound.
- Breast Cancer : MCF7 and T47D cell lines are also affected, indicating its broad-spectrum anticancer potential.
- Colon Cancer : The HCT-116 cell line illustrates the compound's efficacy in inhibiting colorectal cancer cell proliferation.
In vitro studies have shown that the compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer activity. The cytotoxic effects were quantified using the sulforhodamine B assay, revealing IC50 values that indicate effective growth inhibition at low concentrations.
Cancer Cell Line | IC50 Value (µM) |
---|---|
HUH7 | 15.2 |
MCF7 | 12.8 |
HCT-116 | 10.5 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Microtubule Inhibition : Similar to other known chemotherapeutics, it disrupts microtubule dynamics, which is essential for mitosis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Hepatocellular Carcinoma : A study published in Cancer Cell International demonstrated that derivatives of piperazine, including this compound, significantly inhibited the growth of hepatocellular carcinoma cells (HUH7) with an IC50 value of approximately 15 µM .
- Breast Cancer Efficacy : Another research article reported that this compound showed potent cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12 µM . The study indicated that the compound's ability to induce apoptosis was a key factor in its effectiveness.
- Comparative Studies with Other Drugs : In comparative studies with established chemotherapeutics like doxorubicin, this compound demonstrated comparable or superior anticancer activity while exhibiting lower toxicity towards healthy cells .
Scientific Research Applications
Chemical Properties and Structure
1-(3-chlorobenzoyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative characterized by the presence of a chlorobenzoyl group and a fluorophenyl group. Its molecular formula is C16H15ClFN2, with a molecular weight of approximately 295.76 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antidepressant effects. Piperazines are known to modulate serotonin receptors, which play a crucial role in mood regulation. Studies have shown that compounds with similar structures can enhance serotonin release and inhibit its reuptake, leading to increased serotonin levels in the brain .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Research has indicated that similar piperazine compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Case Study 1: Antidepressant Effects
A study published in the Journal of Psychopharmacology demonstrated that a related piperazine compound significantly reduced depressive-like behaviors in animal models. The study attributed this effect to the compound's ability to enhance serotonergic neurotransmission .
Case Study 2: Antimicrobial Activity
In another study, several piperazine derivatives were tested against multi-drug resistant bacterial strains. Results showed that this compound exhibited potent antibacterial activity, comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZRHWRWWJVCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.